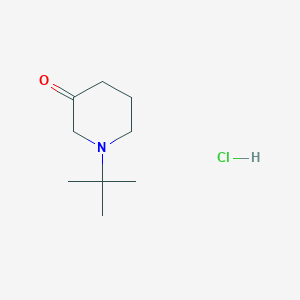

1-tert-Butyl-piperidin-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

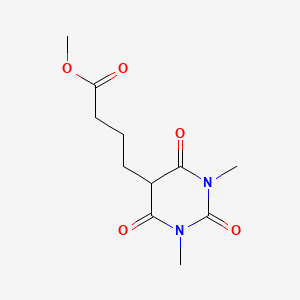

The asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a related compound, has been developed as a useful intermediate for the synthesis of nociceptin antagonists. Key steps include diastereoselective reduction and efficient isomerization, applicable for large-scale operations (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of related tert-butyl piperidine derivatives has been characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, and IR, along with single crystal XRD data. These studies reveal the compound's crystallization in specific crystal systems and highlight the importance of weak intermolecular interactions in determining the compound's three-dimensional architecture (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including condensation reactions, hydroalumination, and hydrogallation, leading to different molecular structures based on steric shielding. These reactions showcase the compound's versatility in synthesizing diverse molecular architectures (W. Uhl et al., 2016).

Physical Properties Analysis

Physical properties, such as crystallization patterns, space groups, and molecular packing, have been extensively studied. The analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, reveals specific crystalline features and the presence of diastereomers in the crystal structure, illustrating the compound's complex physical characteristics (T. Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-tert-Butyl-piperidin-3-one hydrochloride derivatives, including reactivity and spectroscopic characteristics, are influenced by their spatial structures. Studies on geometric isomers of 4-substituted derivatives highlight the interrelationship between structure, reactivity, and spectroscopic properties, underscoring the compound's diverse chemical behaviors (B. Unkovskii et al., 1973).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Piperidine Derivatives: This compound is used as a raw material in the synthesis of various piperidine derivatives. For example, it's involved in the synthesis of 4-chloropiperidine hydrochloride, a process that includes reduction and N-carbonylation steps (Zhang Guan-you, 2010).

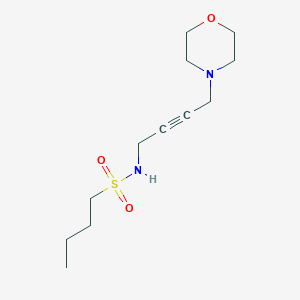

- Active Lewis Pair Formation: In organometallic chemistry, derivatives of this compound are used to create active Lewis pairs for C–H bond activation. This involves hydroalumination or hydrogallation of sterically encumbered hydrazones (W. Uhl, M. Willeke, et al., 2016).

Pharmaceutical Research

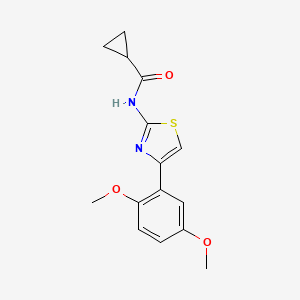

- Development of Kinase Inhibitors: In pharmaceutical research, tert-butylpiperidinyl derivatives are key intermediates in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (John Y. L. Chung, R. Cvetovich, et al., 2006).

Stereochemistry and Enantioselectivity

- Asymmetric Synthesis: The compound plays a critical role in asymmetric synthesis, providing key intermediates for the creation of enantiomerically pure chemicals, which is essential in the development of specific pharmaceutical agents (H. Jona, J. Shibata, et al., 2009).

Other Applications

- Structural Studies and Molecular Docking: Its derivatives are studied for their inhibitory activity against enzymes like acetylcholinesterase, important in Alzheimer’s disease research. These studies often involve molecular docking and DFT (Density Functional Theory) analysis (I. Celik, Meryem Erol, et al., 2020).

Mécanisme D'action

Target of Action

It is known that many piperidine derivatives have a wide range of pharmacological activities, including antibacterial, antitumor, treatment of alzheimer’s disease, and anesthetic effects .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it may interact with various cellular targets to exert its effects .

Result of Action

Similar compounds have been shown to have a range of effects, including antibacterial, antitumor, and anesthetic activities .

Safety and Hazards

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-tert-Butyl-piperidin-3-one hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. The development of novel dual- or multi-target antidepressants is a significant area of study .

Propriétés

IUPAC Name |

1-tert-butylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYOKCZSQMOHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-piperidin-3-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)

![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)